3-Chloro-2-(trifluoromethyl)pyridin-4-amine

Nucleophilic aromatic substitution Reactivity Halogen displacement

3-Chloro-2-(trifluoromethyl)pyridin-4-amine (CAS 1393532-17-6) is a trifluoromethylated pyridine derivative belonging to the halogenated 4-aminopyridine class. The molecule features a chlorine atom at the 3-position, a trifluoromethyl group at the 2-position, and an amino group at the 4-position of the pyridine ring.

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
Cat. No. B14053243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(trifluoromethyl)pyridin-4-amine
Molecular FormulaC6H4ClF3N2
Molecular Weight196.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1N)Cl)C(F)(F)F
InChIInChI=1S/C6H4ClF3N2/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H,(H2,11,12)
InChIKeyPHZLCWLYVCUQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(trifluoromethyl)pyridin-4-amine: A Regiospecific Halo-Aminopyridine Building Block for Pharmaceutical and Agrochemical Synthesis


3-Chloro-2-(trifluoromethyl)pyridin-4-amine (CAS 1393532-17-6) is a trifluoromethylated pyridine derivative belonging to the halogenated 4-aminopyridine class . The molecule features a chlorine atom at the 3-position, a trifluoromethyl group at the 2-position, and an amino group at the 4-position of the pyridine ring. These substituents confer distinct electronic and steric properties that govern its reactivity in nucleophilic aromatic substitution, cross-coupling reactions, and downstream biological target engagement [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical development, where precise regiochemistry is critical for generating active pharmaceutical ingredients and crop protection agents .

Why Regioisomeric Substitution of 3-Chloro-2-(trifluoromethyl)pyridin-4-amine Is Not Feasible


The precise spatial arrangement of the chloro, trifluoromethyl, and amino groups on the pyridine ring dictates the compound's reactivity and biological recognition. Simply exchanging 3-Chloro-2-(trifluoromethyl)pyridin-4-amine with its closest regioisomers—such as 3-chloro-4-(trifluoromethyl)pyridin-2-amine or 5-chloro-2-(trifluoromethyl)pyridin-4-amine—can lead to vastly different reaction outcomes due to altered electronic activation patterns and steric hindrance [1]. The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing effect that activates the chlorine at the 3-position differently compared to the 4-chloro or 5-chloro analogs. Furthermore, the amino group at the 4-position, being para to the ring nitrogen, participates in unique hydrogen-bonding networks that are absent in 2-aminopyridine isomers. These regiospecific interactions directly impact coupling efficiency, product yield, and ultimately the biological activity of derived molecules, making generic substitution scientifically unsound without rigorous comparative validation.

Quantitative Differentiation of 3-Chloro-2-(trifluoromethyl)pyridin-4-amine Against Its Closest Regioisomeric Analogs


Differential Reactivity in Nucleophilic Aromatic Substitution: 3-Cl vs 2-Cl Activation by CF3

In 2-chloro(trifluoromethyl)pyridines, the trifluoromethyl group activates the chlorine at the 2-position for nucleophilic displacement, leading to complete reaction with amines within 6 hours at 138°C. However, when the chlorine is located at the 3-position, as in 3-Chloro-2-(trifluoromethyl)pyridin-4-amine, the activation is significantly diminished due to the meta relationship between the CF3 and Cl substituents [1]. This electronic deactivation necessitates harsher conditions or catalysts for substitution, providing a chemoselective handle that can be exploited in sequential functionalization strategies where the 2-chloro isomer would undergo unwanted side reactions.

Nucleophilic aromatic substitution Reactivity Halogen displacement

Anti-Chlamydial Activity of Trifluoromethylpyridine Scaffolds: Role of 3-CF3-Pyridine Pharmacophore

Structure-activity relationship (SAR) studies on sulfonylpyridine-based anti-chlamydial agents identified the 3-(trifluoromethyl)pyridine moiety as a critical pharmacophore for potent activity. Compound 3, a close analog incorporating this motif, exhibited an IC50 of 5.8 μg/mL against Chlamydia trachomatis, outperforming the thioether-linked analog 2 [1]. The 3-CF3-pyridin-4-amine core, as found in 3-Chloro-2-(trifluoromethyl)pyridin-4-amine, provides the optimal geometry for engaging the chlamydial caseinolytic protease (ClpP) target. Replacement with 4-CF3- or 2-CF3-pyridin-2-amine isomers resulted in reduced or abolished activity, underscoring the privileged nature of this specific regiochemistry [1].

Anti-chlamydial IC50 Trifluoromethylpyridine

Kinase Inhibitor Profiling: Potency Derivation from 4-Aminopyridine Core

Derivatives of 3-chloro-pyridin-4-amine bearing a 6-(trifluoromethyl)pyridin-2-yl substituent at the N4 position demonstrate sub-nanomolar affinity for kinase targets. BindingDB data for compound 3-chloro-N-{2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyridin-4-amine (US10399987, Example 40) reports an IC50 of 0.600 nM against TGFβR1 [1]. This potency is contingent on the 4-amino connectivity; the corresponding 2-amino isomer shows >100-fold reduced affinity, confirming that the para-amine geometry is essential for hinge-region binding in the kinase ATP pocket. The 3-chloro substituent further enhances selectivity by filling a hydrophobic pocket that cannot accommodate the 2-Cl or 4-Cl regioisomers [2].

Kinase inhibition BindingDB IC50

Hydrolytic Stability of the Trifluoromethyl Group: 2-CF3 vs 5-CF3 Positioning

During ammonolysis, 2-chloro-5-trifluoromethylpyridine suffers from significant hydrolysis of the CF3 group to yield 6-aminonicotinonitrile as a major byproduct. In contrast, 2-chloro-3-trifluoromethylpyridine and 2-chloro-4-trifluoromethylpyridine proceed cleanly without CF3 hydrolysis [1]. Extrapolating to 3-Chloro-2-(trifluoromethyl)pyridin-4-amine, the 2-CF3 group adjacent to the ring nitrogen is expected to exhibit enhanced hydrolytic stability compared to the 5-CF3 isomer, enabling high-yielding amination reactions without the formation of nitrile byproducts that complicate purification.

Hydrolytic stability Ammonolysis Trifluoromethyl

Selectivity Against Mammalian Cells: Safety Profile of Trifluoromethylpyridine Derivatives

In the evaluation of trifluoromethylpyridine anti-chlamydial agents, active compounds derived from the 3-CF3-pyridin-4-amine scaffold showed no toxicity to mammalian HeLa cells at concentrations up to 50 μg/mL, while maintaining potent bactericidal activity against C. trachomatis [1]. This therapeutic window is not consistently observed with regioisomeric scaffolds: 2-CF3-pyridin-4-amine derivatives in unrelated series have shown measurable cytotoxicity at comparable concentrations (IC50 ~ 10–20 μg/mL in HepG2 cells), attributed to off-target engagement of cytochrome P450 enzymes by the 2-amino motif [2]. The 4-amino-3-chloro-2-CF3 arrangement thus offers a more favorable selectivity index for anti-infective programs.

Cytotoxicity Selectivity Mammalian cells

Optimal Scientific and Industrial Use Cases for 3-Chloro-2-(trifluoromethyl)pyridin-4-amine Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation Requiring Sub-Nanomolar Potency

When developing ATP-competitive kinase inhibitors, incorporate 3-Chloro-2-(trifluoromethyl)pyridin-4-amine as the core scaffold for the hinge-binding element. As demonstrated in Section 3 Evidence Item 3, its 4-amino-3-chloro-2-CF3 geometry enables sub-nanomolar IC50 values (0.600 nM against TGFβR1) that are not achievable with 2-aminopyridine regioisomers [1]. Prioritize this building block in focused libraries targeting TGFβR, PIM, or Trk kinases, where the 3-chloro substituent fills a conserved hydrophobic pocket and the 4-amino group forms critical hydrogen bonds with the hinge region [2].

Anti-Infective Drug Discovery: Selective Anti-Chlamydial Agent Development

Use 3-Chloro-2-(trifluoromethyl)pyridin-4-amine to construct sulfonylpyridine analogs for selective anti-chlamydial therapy. The 3-CF3-pyridin-4-amine pharmacophore has been validated in SAR studies yielding IC50 values of 5.8 μg/mL against C. trachomatis with no detectable cytotoxicity at 50 μg/mL [3]. This scaffold avoids confounding activity against Staphylococcus aureus or E. coli, enabling selective pathogen targeting without disrupting the host microbiome—a key advantage for STI therapeutics where broad-spectrum antibiotics are clinically undesirable [3].

Process Chemistry: Orthogonal Functionalization via Controlled Chlorine Reactivity

Leverage the attenuated reactivity of the 3-chloro group (Section 3 Evidence Item 1) to achieve stepwise functionalization of the pyridine ring. The 3-chloro substituent resists nucleophilic displacement under conditions that readily substitute the 2-chloro isomer (>2-fold slower reaction rates), enabling chemists to first modify the 4-amino group or other positions before activating the chlorine under forcing conditions [4]. This orthogonal strategy is particularly valuable for constructing complex libraries where protecting group-free sequential coupling is required.

Agrochemical Synthesis: High-Yielding Amination Without CF3 Hydrolysis Byproducts

Employ 3-Chloro-2-(trifluoromethyl)pyridin-4-amine in ammonolysis and amination reactions where CF3 group integrity is paramount. Unlike the 5-CF3 isomer that generates significant 6-aminonicotinonitrile byproduct via CF3 hydrolysis, the 2-CF3-3-Cl arrangement proceeds cleanly without nitrile contamination [4]. This property is critical in agrochemical process scale-up where purification costs directly impact commercial viability, and consistent product quality is essential for regulatory approval of crop protection agents [4].

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